Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core, a methyl ester at position 7, and a piperazine ring substituted with a 2,3-dimethylphenyl group at position 2. Its structure combines a rigid heterocyclic core with a flexible piperazine moiety, which may enhance solubility and receptor interaction. The methyl ester group at position 7 likely serves as a prodrug moiety, improving bioavailability through esterase-mediated hydrolysis .
Properties
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-8-7-11-25(20(19)2)30-14-16-31(17-15-30)28-29-24-18-21(27(34)35-3)12-13-23(24)26(33)32(28)22-9-5-4-6-10-22/h4-13,18H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINSSKJRFHXUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the quinazoline ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate. Research indicates that modifications in the quinazoline structure can enhance antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study: Antimicrobial Screening
In a study involving various quinazoline derivatives, specific compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. The structural variations, particularly electron-withdrawing and electron-donating groups, were found to influence the efficacy of these compounds .
Anticancer Potential
Quinazolines are known for their anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation.
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell signaling pathways. This inhibition leads to reduced cell growth and increased apoptosis in cancerous cells .
Case Study: In Vitro Testing
In vitro studies demonstrated that certain derivatives of quinazoline showed promising results in reducing the viability of cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .
Neuropharmacological Applications
The piperazine moiety present in this compound suggests potential neuropharmacological effects. Compounds containing piperazine have been associated with antidepressant and anxiolytic activities.
Research Insights
Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety disorders. The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation .
Structural Characterization and Computational Studies
The structural complexity of this compound has been characterized using advanced techniques such as X-ray crystallography and molecular docking studies.
Computational Modeling
Computational studies have provided insights into the binding affinities of this compound with various biological targets. These models help predict the pharmacokinetic properties and bioavailability of the compound, which are crucial for drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocyclic Structure
The 3,4-dihydroquinazolin-4-one core distinguishes this compound from:
- Imidazo[1,2-a]pyridine derivatives (e.g., compound 1l in ), which exhibit fused bicyclic systems with different electronic properties and steric profiles .
- Quinazoline-4(3H)-ones (e.g., compounds 7–9 in ), which share the 4-oxo group but lack the 3,4-dihydro modification, affecting ring planarity and metabolic stability .
Substituents at Position 2
The piperazine ring with a 2,3-dimethylphenyl substituent contrasts with:
- Para-substituted aryl groups in C1–C7 (e.g., 4-bromo, 4-chloro, 4-fluoro), which introduce electron-withdrawing effects and alter π-π stacking interactions .
- Thioether-linked benzyl groups in compounds 8–9 (), which may confer higher lipophilicity but lower metabolic stability compared to the piperazine linker .
- Benzyloxycarbonyl-piperazine in , which includes a polar carbamate group, enhancing solubility but reducing membrane permeability .
Ester Group at Position 7
Physical Properties
Lipophilicity and Bioavailability
- The 2,3-dimethylphenyl group balances lipophilicity (logP ~3–4), favoring membrane permeability over para-substituted analogs (e.g., C7 with CF₃, logP ~4.5) .
- The methyl ester enhances oral absorption compared to free acids (e.g., B28–B29) but may reduce CNS penetration relative to ethyl esters () .
Inferred Pharmacological Implications
While biological data are absent in the evidence, structural analysis suggests:
- Target selectivity : The dihydroquinazoline core may target kinases or soluble epoxide hydrolases (sEH), similar to compounds in .
- Metabolic stability : Piperazine rings resist oxidative metabolism, but the methyl ester may undergo rapid hydrolysis compared to bulkier esters .
- Steric effects : The 2,3-dimethyl group on phenylpiperazine could hinder binding to off-target receptors, improving selectivity over para-substituted analogs .
Biological Activity
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (commonly referred to as the compound) is a synthetic organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of oncology and neurology. This article delves into its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 468.5 g/mol. The presence of a piperazine moiety is significant as it often correlates with various biological effects.
Biological Activities
Research indicates that compounds within the quinazoline class exhibit a wide range of biological activities, including:
- Anticancer Activity : Quinazolines are known for their potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
- Antidepressant Effects : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially influencing serotonin and norepinephrine pathways .
- Analgesic Properties : The compound may also act as a fatty acid amide hydrolase (FAAH) inhibitor, which can lead to increased levels of endocannabinoids in the brain, providing potential analgesic effects .
In Vitro Studies
- Anticancer Efficacy :
- Mechanistic Insights :
Case Studies
A notable case study involved testing various derivatives of quinazolines against different cancer cell lines, including MCF-7 and A549 (lung cancer). Results indicated that modifications in the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Quinazoline Core : The initial step involves cyclization reactions leading to the formation of the quinazoline nucleus.
- Piperazine Modification : Subsequent reactions introduce the piperazine moiety through nucleophilic substitution methods.
- Final Esterification : The final step involves esterification to yield the methyl ester derivative.
Recent advancements in green chemistry have proposed using deep eutectic solvents to enhance the efficiency and environmental sustainability of these synthetic routes.
Comparative Analysis
| Compound | Anticancer Activity | Analgesic Potential | Mechanism of Action |
|---|---|---|---|
| This compound | High (MCF-7) | Moderate | Apoptosis induction |
| Doxorubicin | Very High (MCF-7) | Low | DNA intercalation |
| Other Quinazolines | Variable | Low to Moderate | Varies by structure |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the quinazolinone core in this compound?
- Methodological Answer: The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with phenyl isocyanate, followed by palladium-catalyzed cross-coupling to introduce the piperazine moiety. Key steps include optimizing reaction temperatures (110–130°C) and using formic acid derivatives as CO surrogates to stabilize intermediates . Post-functionalization of the carboxylate group at position 7 requires careful protection-deprotection strategies to avoid side reactions.
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm. Compare retention times against certified reference standards (e.g., EP/BP impurity markers for structurally similar piperazine derivatives) . Quantify residual solvents (e.g., DMF, THF) via gas chromatography-mass spectrometry (GC-MS) to meet ICH Q3C guidelines.
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer: Discrepancies in binding data (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Perform parallel radioligand binding assays under standardized pH (7.4) and ionic strength (150 mM NaCl) with membrane preparations from the same cell line. Use a Schild analysis to assess competitive antagonism and validate results with functional assays (e.g., cAMP accumulation) .
Q. How can researchers profile metabolic stability and identify major oxidative metabolites?
- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) at 37°C using NADPH as a cofactor. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. Key metabolites likely include N-demethylation at the piperazine ring or hydroxylation at the 2,3-dimethylphenyl group. Compare fragmentation patterns with synthetic standards of predicted metabolites .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer: Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model blood-brain barrier (BBB) penetration, leveraging logP (2.8–3.5) and polar surface area (PSA < 90 Ų). Validate predictions with in situ perfusion models in rodents. ADMET predictors like SwissADME can estimate CYP450 inhibition profiles (e.g., CYP2D6 IC₅₀) .
Analytical and Stability Challenges
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer: Store lyophilized samples at –20°C in amber vials under argon to prevent photodegradation and oxidation. For solutions, use anhydrous DMSO with molecular sieves (3Å) to minimize hydrolysis of the ester group. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and track degradation products using LC-MS .
Q. How should researchers address spectral overlap in NMR characterization of this compound?
- Methodological Answer: For ¹H-NMR, use deuterated DMSO-d₆ to resolve aromatic proton splitting patterns (δ 7.2–8.1 ppm). Assign ambiguous signals via 2D experiments (COSY, HSQC) and compare with structurally analogous piperazine-quinazolinone derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, CAS 215309-01-6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
